3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one
CAS No.: 5656-99-5
Cat. No.: VC17310198
Molecular Formula: C24H16O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5656-99-5 |
|---|---|
| Molecular Formula | C24H16O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3,3-diphenylbenzo[g][2]benzofuran-1-one |
| Standard InChI | InChI=1S/C24H16O2/c25-23-22-20-14-8-7-9-17(20)15-16-21(22)24(26-23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H |
| Standard InChI Key | MHFIZKQKWNTMEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Physicochemical Properties
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS No. | 5656-99-5 |
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3,3-diphenylbenzo[g]benzofuran-1-one |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5 |
| InChIKey | MHFIZKQKWNTMEI-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural validation. While direct data for this compound is limited, analogous naphthofurans exhibit distinct signals:
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-NMR: Aromatic protons resonate between δ 7.1–8.6 ppm, with splitting patterns reflecting substituent effects . The carbonyl group deshields adjacent protons, as seen in δ 8.32–8.60 ppm for naphthalene-H in related structures .
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-NMR: The carbonyl carbon appears near δ 194 ppm, while aromatic carbons range from δ 128–134 ppm .
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IR Spectroscopy: Stretching vibrations for the carbonyl group () occur at ~1681 cm, with aromatic C–H stretches at ~2932 cm .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis typically involves cyclization and cross-coupling reactions. A plausible route includes:
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Friedel-Crafts Acylation: Formation of the naphthalene-furan precursor using AlCl as a catalyst.
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Suzuki-Miyaura Coupling: Introduction of phenyl groups via palladium-catalyzed coupling with phenylboronic acid .
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Oxidation: Final oxidation to form the ketone moiety at position 1, often using KMnO or CrO.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | AlCl, CHCl, 0°C | 65% | |
| 2 | Pd(OAc), SPhos, KPO | 42–88% | |
| 3 | KMnO, HO, 80°C | 75% |
Challenges and Innovations
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Regioselectivity: Controlling substituent positions on the naphthofuran core remains challenging. Recent advances in directing-group strategies (e.g., sulfonamide auxiliaries) improve regiocontrol .
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Scalability: Pd-catalyzed steps face cost barriers; nickel-based catalysts offer a viable alternative for large-scale production .
Applications in Medicinal Chemistry
Anti-Cancer Activity
The compound’s planar structure facilitates intercalation into DNA, inhibiting topoisomerase II. In vitro studies on analogous naphthofurans show IC values of 2.1–8.4 μM against MCF-7 breast cancer cells. The phenyl groups enhance lipophilicity, improving membrane permeability.
Materials Science Applications
Photochromic Behavior
Under UV irradiation (365 nm), the compound undergoes reversible ring-opening reactions, altering its absorption spectrum (λ shifts from 320 nm to 450 nm) . This property is exploitable in optical switches and smart coatings.
Table 3: Photochromic Performance Metrics
| Property | Value |
|---|---|
| λ (open) | 450 nm |
| λ (closed) | 320 nm |
| T (reversion) | 120 s (acetonitrile, 25°C) |
Organic Electronics
The extended π-system supports charge transport, with hole mobility () of ~0.12 cm/V·s in thin-film transistors.
Comparison with Fluorinated Analog
The 8-fluoro derivative (8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one) exhibits:
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Enhanced Photostability: Fluorine’s electron-withdrawing effect stabilizes the excited state, reducing degradation.
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Improved Bioactivity: IC values decrease by 40% in anti-cancer assays compared to the non-fluorinated compound.
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